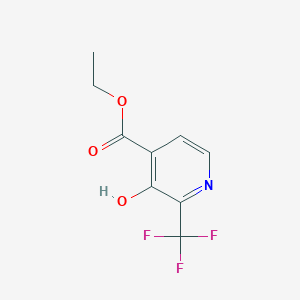

Ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate

CAS No.: 1227604-06-9

Cat. No.: VC2744616

Molecular Formula: C9H8F3NO3

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227604-06-9 |

|---|---|

| Molecular Formula | C9H8F3NO3 |

| Molecular Weight | 235.16 g/mol |

| IUPAC Name | ethyl 3-hydroxy-2-(trifluoromethyl)pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-13-7(6(5)14)9(10,11)12/h3-4,14H,2H2,1H3 |

| Standard InChI Key | COLGMGRDEJMBRO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=NC=C1)C(F)(F)F)O |

| Canonical SMILES | CCOC(=O)C1=C(C(=NC=C1)C(F)(F)F)O |

Introduction

Chemical Identity and Structure

Ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate is identified by the CAS registry number 157060-87-2 . This compound belongs to the class of substituted pyridines, specifically isonicotinates, which are characterized by having the nitrogen atom at the 4-position of the pyridine ring. The molecular structure contains several key functional groups:

-

A pyridine ring core (isonicotinic acid derivative)

-

A trifluoromethyl (CF₃) group at the 2-position

-

A hydroxyl (OH) group at the 3-position

-

An ethyl ester group (ethyl carboxylate) at the 4-position

| Property | Value |

|---|---|

| Chemical Name | Ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate |

| CAS Number | 157060-87-2 |

| Molecular Formula | C₉H₈F₃NO₃ |

| Structure Type | Substituted pyridine (isonicotinate) |

| Functional Groups | Trifluoromethyl, hydroxyl, ethyl ester |

The trifluoromethyl group is particularly significant in the compound's structure, as it introduces unique electronic and steric effects that influence reactivity patterns and potential applications .

Physical and Chemical Properties

The physical and chemical properties of Ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate are influenced by its structural features, particularly the presence of the trifluoromethyl group which affects lipophilicity and hydrogen bonding capabilities.

Physical Properties

The compound typically presents as a solid substance at room temperature. The trifluoromethyl group enhances the compound's lipophilicity, which can facilitate its penetration through biological membranes if used in medicinal chemistry applications.

Chemical Properties

The reactivity of this compound is dictated by its functional groups:

-

The hydroxyl group at the 3-position can participate in hydrogen bonding and undergo various transformations including oxidation, esterification, and etherification

-

The ethyl ester group can undergo hydrolysis, transesterification, and reduction reactions

-

The trifluoromethyl group, while relatively inert, influences the electronic distribution in the molecule, affecting the reactivity of other functional groups

| Reaction Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Intermediate Formation | Ethyl acetoacetate, trifluoromethylated compounds | Base (e.g., sodium ethoxide), 0-30°C | Formation of key carbon-carbon bonds |

| Cyclization | Ammonium salts (e.g., ammonium acetate) | Acetic acid, 50°C | Formation of pyridine ring |

| Work-up | Diluted hydrochloric acid, ethyl acetate | pH adjustment to 1-2 | Product isolation |

For related syntheses, yields of approximately 67-77% have been reported for the combined steps .

Analytical Characterization

The characterization of Ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate would typically involve several analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation:

-

¹H NMR would show signals for the ethyl group protons, aromatic protons, and the hydroxyl proton

-

¹³C NMR would display characteristic carbon signals, including the carbonyl carbon of the ester (typically around 160-170 ppm)

-

¹⁹F NMR would show a characteristic signal for the trifluoromethyl group

For related compounds, carbonyl carbon signals have been observed at δ 171.29 ppm, δ 164.44 ppm, and δ 162.32 ppm, while trifluoromethyl carbon appears as a quartet at approximately δ 115.79 ppm with a coupling constant J(C-F) of 346.5 Hz .

Chromatographic Methods

Purity assessment would typically employ:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

Thin Layer Chromatography (TLC) for reaction monitoring

Reaction Chemistry

The reactive sites in Ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate offer opportunities for various chemical transformations.

Hydroxyl Group Reactions

The hydroxyl group at the 3-position can undergo:

-

Oxidation to form a carbonyl functionality

-

Substitution reactions to introduce different functional groups

-

Protection/deprotection sequences for selective transformations

Ester Group Transformations

The ethyl ester functionality provides pathways for:

-

Hydrolysis to form the corresponding carboxylic acid

-

Transesterification to produce different esters

-

Reduction to primary alcohols using appropriate reducing agents

-

Amidation to form amide derivatives

Comparison with Structurally Related Compounds

Ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate shares structural similarities with other fluorinated pyridine derivatives, but differs in the specific arrangement of functional groups.

Structural Comparison

| Compound | Hydroxyl Position | Trifluoromethyl Position | Key Difference |

|---|---|---|---|

| Ethyl 3-hydroxy-2-(trifluoromethyl)isonicotinate | 3-position | 2-position | Target compound |

| Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate | 2-position | 6-position | Different positions of functional groups |

These positional isomers likely exhibit different chemical and physical properties due to the altered electronic distribution and steric environments around the functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume